

A Comparative Analysis of Hexaamminenickel(II) and Hexaamminecobalt(II) Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: hexaamminenickel(II)

Cat. No.: B1235034

[Get Quote](#)

A definitive guide for researchers, this document provides an objective comparison of **hexaamminenickel(II)** and hexaamminecobalt(II) complexes. The guide delves into their synthesis, stability, electronic structure, and magnetic properties, supported by experimental data and detailed protocols.

Physicochemical Properties

The fundamental properties of **hexaamminenickel(II)** chloride and hexaamminecobalt(II) chloride are summarized below. Note that the cobalt(II) complex is highly susceptible to oxidation, and for comparative context, data for the more stable hexaamminecobalt(III) chloride is also included.

Property	Hexaamminenickel(II) Chloride ([Ni(NH ₃) ₆]Cl ₂)	Hexaamminecobalt(II) Chloride ([Co(NH ₃) ₆]Cl ₂)	Hexaamminecobalt(III) Chloride ([Co(NH ₃) ₆]Cl ₃)
Appearance	Lavender/Violet solid[1][2]	Pink/Rose-colored solid	Orange/Yellow crystalline solid[3][4]
Molar Mass	231.78 g/mol [5]	232.03 g/mol	267.48 g/mol [3]
Central Metal Ion	Ni(II), d ⁸ configuration[6][7]	Co(II), d ⁷ configuration[8]	Co(III), d ⁶ configuration[8][9]
Magnetic Properties	Paramagnetic[5]	Paramagnetic	Diamagnetic[9]
Unpaired Electrons	2[5][6][7]	3 (High-spin)	0 (Low-spin)[6][9]
Hybridization	sp ³ d ² (Outer orbital complex)[10][11]	sp ³ d ² (Outer orbital complex)	d ² sp ³ (Inner orbital complex)[10]
Stability/Reactivity	Labile; loses ammonia in air; reacts rapidly with acids.[1][2][3]	Highly unstable; readily oxidized by air to the Co(III) complex.[12][13]	Inert; stable in air and solution.[3][14]
Electronic Transitions (λ _{max})	360 nm, 590 nm	Data not readily available due to instability	340 nm, 475 nm
Crystal Field Stabilization Energy (CFSE)	-1.2 Δ _o [15]	-0.8 Δ _o (High-spin)[15]	-2.4 Δ _o (Low-spin) + 2P

Electronic Configuration and Magnetic Properties

The distinct magnetic properties of these complexes arise from the differences in their d-electron configurations and the oxidation state of the central metal ion.

- **Hexaamminenickel(II):** The Ni²⁺ ion has a d⁸ electronic configuration. In an octahedral field created by six ammonia ligands, the electrons are arranged as t_{2g}⁶ e_g².^{[6][7]} According to Hund's rule, the two electrons in the higher energy e_g orbitals remain unpaired, rendering the complex paramagnetic.^{[5][6]}

- Hexaamminecobalt(II): The Co^{2+} ion has a d^7 configuration. Ammonia acts as a weak-field ligand with Co(II) , leading to a high-spin complex.[10] The electronic arrangement is $t_{2g}^5 e_g^2$, with three unpaired electrons, making it paramagnetic. This complex is highly susceptible to oxidation, losing an electron to form the much more stable d^6 Co(III) complex.[12][13]
- Hexaamminecobalt(III): The Co^{3+} ion has a d^6 configuration. For Co(III) , ammonia acts as a strong-field ligand, causing the pairing of all six d-electrons in the lower energy t_{2g} orbitals ($t_{2g}^6 e_g^0$).[6][9] With no unpaired electrons, the $[\text{Co}(\text{NH}_3)_6]^{3+}$ complex is diamagnetic.[9] The significant stability of this low-spin d^6 configuration is the primary reason for the facile oxidation of the Co(II) complex.

The diagram below illustrates the d-orbital splitting and electron occupancy for the **hexaamminenickel(II)** and high-spin hexaamminecobalt(II) ions.

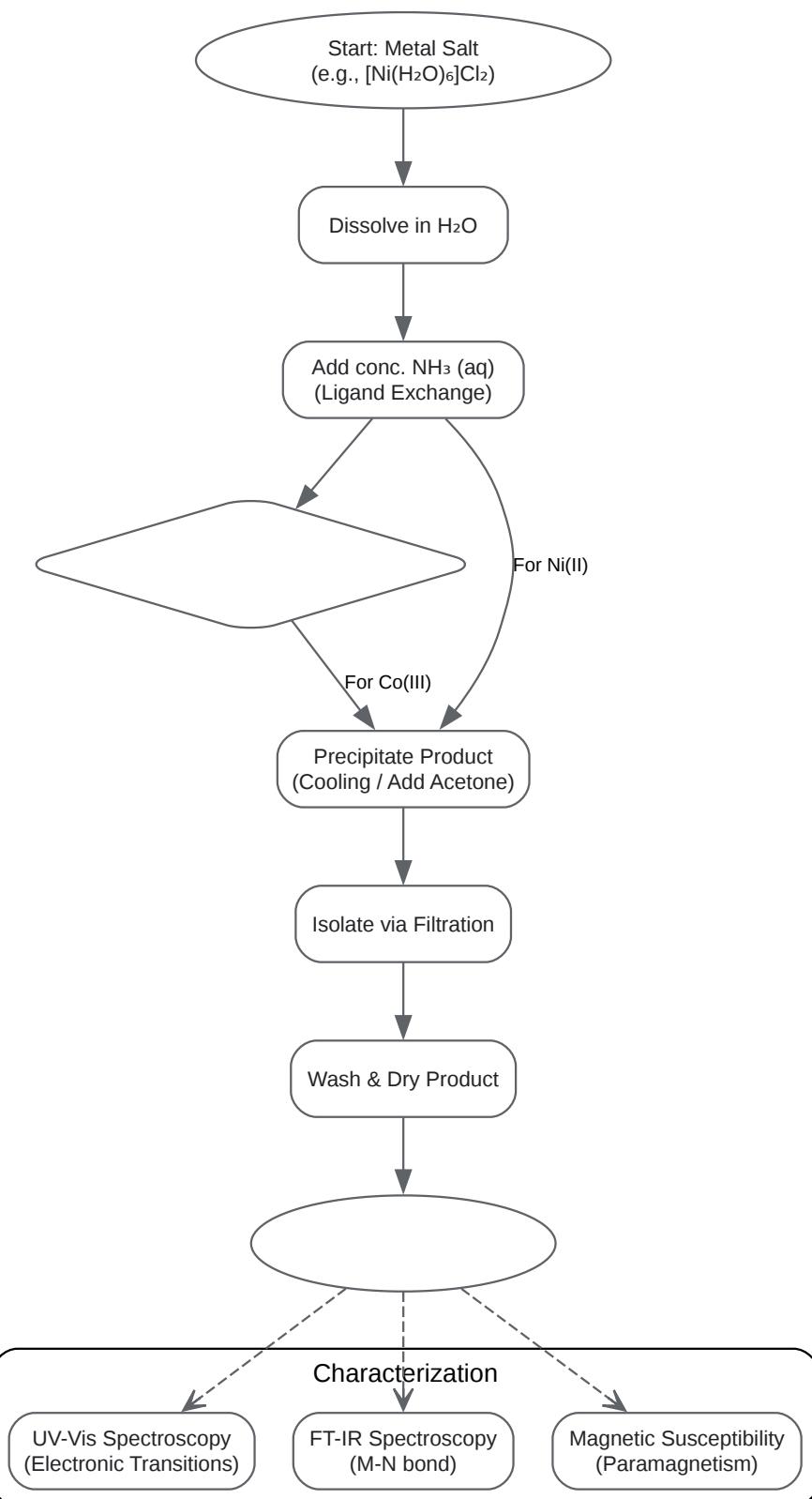
Caption: d-orbital splitting diagrams for $[\text{Ni}(\text{NH}_3)_6]^{2+}$ and $[\text{Co}(\text{NH}_3)_6]^{2+}$.

Experimental Protocols

Detailed methodologies for the synthesis of the nickel and cobalt complexes are provided below. All operations involving concentrated ammonia should be performed in a fume hood.

This protocol is adapted from established laboratory procedures.[16][17]

- Dissolution: Weigh approximately 4.0 g of nickel(II) chloride hexahydrate ($[\text{Ni}(\text{H}_2\text{O})_6]\text{Cl}_2$) and dissolve it in 10 mL of deionized water in a 100 mL beaker. The solution will be emerald green.[1][16]
- Complexation: In a fume hood, slowly add 15 mL of concentrated aqueous ammonia to the nickel chloride solution while stirring. A color change to a deep blue will be observed, indicating the formation of the $[\text{Ni}(\text{NH}_3)_6]^{2+}$ complex in solution.[1]
- Precipitation: Cool the solution in an ice bath for 15-20 minutes. To induce precipitation of the lavender-colored product, slowly add 20 mL of cold acetone to the solution while stirring. Acetone decreases the polarity of the solvent, reducing the solubility of the complex salt.[1]
- Isolation: Collect the violet precipitate by suction filtration using a Büchner funnel.[16]


- **Washing:** Wash the crystals on the filter paper with two small portions (5 mL each) of ice-cold concentrated ammonia, followed by a 10 mL portion of ethanol to aid in drying.[16]
- **Drying:** Continue to draw air through the funnel for 15 minutes to air-dry the product. Transfer the dry crystals to a pre-weighed vial. The product should be stored in a sealed container to prevent the loss of ammonia ligands.[1][17]

Due to the extreme instability of hexaamminecobalt(II) chloride, the standard and more practical synthesis involves its in-situ formation and immediate oxidation to the stable cobalt(III) complex.[8]

- **Preparation:** In a 250 mL flask, dissolve 8.0 g of cobalt(II) chloride hexahydrate and 10 g of ammonium chloride in 50 mL of deionized water. Add approximately 0.8 g of activated charcoal, which will act as a catalyst.[8]
- **Oxidation & Complexation:** In a fume hood, slowly add 50 mL of concentrated ammonia. Cool the resulting slurry to 0°C in an ice bath. While maintaining the low temperature, add 4 mL of 30% hydrogen peroxide dropwise with vigorous stirring. The H₂O₂ acts as the oxidizing agent, converting Co(II) to Co(III). An effervescence will be observed.
- **Reaction Completion:** After the addition of H₂O₂ is complete, gently heat the solution to 60-70°C for 30 minutes to ensure the complete formation of the hexaamminecobalt(III) complex.
- **Purification:** Cool the mixture in an ice bath. Collect the solid (product and charcoal) by suction filtration. Transfer the solid to a beaker with 50 mL of water and 1 mL of concentrated HCl. Heat to 60°C to dissolve the complex, then filter the hot solution to remove the charcoal. [8]
- **Crystallization & Isolation:** Cool the filtrate in an ice bath and add 10 mL of concentrated HCl to precipitate the orange-yellow crystals of [Co(NH₃)₆]Cl₃.[8] Collect the product by suction filtration, wash with 60% ethanol, then 95% ethanol, and air-dry.[8]

Workflow and Characterization

The general workflow for synthesizing and characterizing these complexes involves synthesis, isolation, and analysis using various spectroscopic and magnetic techniques.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. Hexaamminecobalt(III) chloride - Wikipedia [en.wikipedia.org]
- 4. Synthesis of hexaammine cobalt (iii) chloride | PDF [slideshare.net]
- 5. Hexaamminenickel chloride - Wikipedia [en.wikipedia.org]
- 6. (vii) $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$ (viii) $[\text{Co}(\text{en})_3]^{3+}$ (ix) $[\text{Ni}(\text{CO})_4]$ | Filo [askfilo.com]
- 7. $[\text{Ni}(\text{NH}_3)_6]^{2+}$ paramagnetic while $[\text{Ni}(\text{CN})_6]^{4-}$ diamagnetic - PG.CHEMEASY [chemisfast.blogspot.com]
- 8. labguider.com [labguider.com]
- 9. $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$ paramagnetic but $[\text{Co}(\text{NH}_3)_6]\text{Cl}_3$ is diamagnetic - CHEMSOLVE.NET [chemizi.blogspot.com]
- 10. Explain $[\text{Co}(\text{NH}_3)_6]^{3+}$ is an inner orbital complex whereas $[\text{Ni}(\text{NH}_3)_6]^{2+}$ is an outer orbital complex. [allen.in]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. drcarman.info [drcarman.info]
- To cite this document: BenchChem. [A Comparative Analysis of Hexaamminenickel(II) and Hexaamminecobalt(II) Complexes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1235034#comparative-study-of-hexaamminenickel-ii-and-hexaamminecobalt-ii>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com